Ethyl [4-(bromoacetyl)phenyl]acetate
Overview
Description
Ethyl [4-(bromoacetyl)phenyl]acetate is an organic compound with the molecular formula C12H13BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromoacetyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [4-(bromoacetyl)phenyl]acetate can be synthesized through a multi-step process:
Bromination of Acetophenone: Acetophenone is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromoacetophenone.
Formation of Ethyl Ester: The 4-bromoacetophenone is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(bromoacetyl)phenyl]acetate undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted acetophenones.
Reduction: Formation of alcohol derivatives.
Hydrolysis: Formation of phenylacetic acid derivatives.
Scientific Research Applications
Ethyl [4-(bromoacetyl)phenyl]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl [4-(bromoacetyl)phenyl]acetate depends on its application:
As a Synthetic Intermediate: It acts as a building block in organic synthesis, participating in various chemical reactions to form more complex structures.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Ethyl [4-(bromoacetyl)phenyl]acetate can be compared with other similar compounds such as:
Ethyl 4-bromophenylacetate: Lacks the acetyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Bromoacetophenone: Lacks the ethyl ester group, limiting its applications in esterification reactions.
Ethyl 4-iodophenylacetate: Similar structure but with an iodine atom instead of bromine, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.
Properties
IUPAC Name |
ethyl 2-[4-(2-bromoacetyl)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)7-9-3-5-10(6-4-9)11(14)8-13/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGMUQLSVUSOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515607 | |
Record name | Ethyl [4-(bromoacetyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55453-49-1 | |
Record name | Ethyl [4-(bromoacetyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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